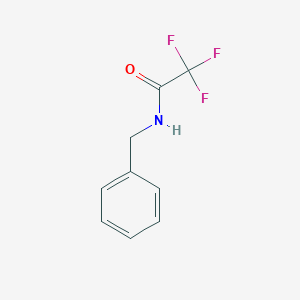

N-ベンジル-2,2,2-トリフルオロアセトアミド

説明

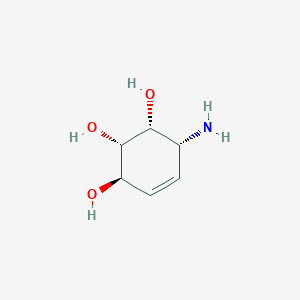

N-Benzyl-2,2,2-trifluoroacetamide is a chemical compound that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry. It is obtained through the acylation of benzylamine with trifluoroacetic anhydride, a process that is part of the Friedel–Crafts acylation method .

Synthesis Analysis

The synthesis of N-Benzyl-2,2,2-trifluoroacetamide and related compounds involves the use of trifluoroacetic anhydride (TFAA) and trifluoroacetamide as trifluoromethylating reagents. A scalable synthesis approach has been developed for trifluoromethylated imidazo-fused N-heterocycles, which proceeds via intermediate benzylic N-trifluoroacetamides . Additionally, the compound has been synthesized by the acylation reaction of trifluoroacetic anhydride with various amines, as demonstrated in the preparation of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide .

Molecular Structure Analysis

The molecular structure of N-Benzyl-2,2,2-trifluoroacetamide has been confirmed using spectroscopic and crystallographic techniques. X-ray diffraction analysis has been employed to determine the conformation of related compounds, revealing details such as the planarity of certain rings and the conformation of cyclohexene rings .

Chemical Reactions Analysis

N-Benzyl-2,2,2-trifluoroacetamide has been used as a reagent in various chemical reactions. For instance, it has been involved in oxidative trifluoroacetoxylation reactions under photocatalytic conditions . The compound's reactivity has also been explored in the context of acylating aromatic hydrocarbons, where N-acylimidazoles in trifluoroacetic acid have been used as acylating agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-2,2,2-trifluoroacetamide have been assessed through various assays. The compound has demonstrated good antifungal activity and moderate antibacterial activity, with specific minimum inhibitory concentration values reported against different fungi and bacteria . It has also shown antioxidant activity and cytotoxicity, with the potential for further evaluation in drug development . The compound's molecular docking properties have been studied, showing low docking energy against several enzymes, which are targets for antibacterial and antifungal drugs .

科学的研究の応用

有機合成

N-ベンジル-2,2,2-トリフルオロアセトアミド: は、有機合成におけるアミンの保護基として用いられます。 様々な有機化合物の合成において、アミノアシル化反応および水酸化反応を促進します .

ガブリエル合成の代替

この化合物は、ハロゲン化物からの第一級アミンのガブリエル合成に便利な代替手段を提供します。 N-アルキル化の後、相間移動条件下でトリフルオロアセチル基を切断することができます .

抗菌研究

N-ベンジル-2,2,2-トリフルオロアセトアミド: は、その抗菌特性について研究されています。 分子ドッキング研究は、抗菌薬の標的となるAmpCベータラクタマーゼやグルコサミン-6-リン酸シンターゼなどの酵素の潜在的な阻害を調べるために実施されてきました .

抗酸化研究

この化合物の抗酸化特性を調べる研究も実施されており、これは様々な健康関連分野に影響を与える可能性があります .

細胞毒性分析

N-ベンジル-2,2,2-トリフルオロアセトアミドの細胞毒性効果は、その安全性プロファイルと潜在的な治療用途を理解するために調べられてきました .

抗真菌用途

分子ドッキング研究は、N-ベンジル-2,2,2-トリフルオロアセトアミドがラノステロール14α-脱メチラーゼ(CYP51)酵素を阻害する可能性を示唆しており、そのため抗真菌薬開発の候補となります .

作用機序

Target of Action

N-Benzyl-2,2,2-trifluoroacetamide has been studied for its inhibitory effects on several enzymes, including AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51) . These enzymes are targets for antibacterial and antifungal drugs .

Mode of Action

The compound interacts with these enzymes, potentially altering their function and inhibiting their activity

Biochemical Pathways

The inhibition of these enzymes can affect various biochemical pathways. For instance, the inhibition of lanosterol 14 alpha-demethylase (CYP51) can disrupt the synthesis of ergosterol, a key component of fungal cell membranes . This can lead to the death of the fungal cells, providing an antifungal effect .

Pharmacokinetics

The compound is soluble in most organic solvents, such as ether, alcohol, and ketone , which may influence its absorption and distribution in the body.

Result of Action

N-Benzyl-2,2,2-trifluoroacetamide has demonstrated antimicrobial, antioxidant, and cytotoxic properties . It has shown good antifungal activity against tested fungi and moderate antibacterial activity . It also exhibited antioxidant activity at certain concentrations . Furthermore, it showed cytotoxic activity at the dose of 200 μg/mL with IC 50 (54.7 %) value of 100 μg/mL .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Benzyl-2,2,2-trifluoroacetamide. For instance, the compound’s solubility in various solvents can affect its absorption and distribution in different environments. Additionally, the compound’s stability may be affected by storage conditions .

特性

IUPAC Name |

N-benzyl-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)8(14)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXVYKWXVWAYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995015 | |

| Record name | N-Benzyl-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7387-69-1 | |

| Record name | N-Benzyltrifluoroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)

![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)

![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)